molecular formula C13H17ClN2O4S B512974 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-73-6

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512974
CAS No.: 941263-73-6
M. Wt: 332.8g/mol
InChI Key: ATECDNNXJFEILJ-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound characterized by a 4-chloro-3-methoxybenzenesulfonyl group at the 1-position of the piperazine ring and an acetyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor-targeted therapies. The sulfonyl group enhances binding to hydrophobic pockets in receptors, while the chloro and methoxy substituents modulate electron density and solubility .

Properties

IUPAC Name

1-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECDNNXJFEILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chloro-3-methoxybenzenesulfonyl)piperazine, which is then reacted with ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Sulfonyl Group Modifications

  • 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one (CAS: 742113-03-7): Replaces the methoxy group with a triazolylsulfanyl moiety.
  • 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 923743-03-7) :
    Substitutes the chloro-methoxy group with an ethoxybenzenesulfonyl group. The ethoxy group enhances lipophilicity (molecular weight: 346.83 vs. ~369.84 for the target) and may alter metabolic stability .

Aromatic and Heterocyclic Modifications

  • 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one (Compound P804-0813): Incorporates a pyrazole ring and a 3-methoxyphenylacetyl group. This structure shows a higher molecular weight (410.9 vs.
  • 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one :
    Replaces the sulfonyl group with a fluorobenzyl moiety. The fluorine atom introduces electronegativity, enhancing receptor binding affinity in some serotonin receptor subtypes .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Purity (%)
Target Compound ~369.84 ~3.8* Not reported N/A
1-(4-(4-Chlorobenzenesulfonyl)piperazinyl)ethanone derivative 410.9 4.35 N/A N/A
QD10 (Histamine H3 ligand) 366.46 3.1 148.4–151.4 100
QD17 (Histamine H3 ligand) 400.90 3.5 180.6–183.4 100
2-Chloro-1-[4-(3-chlorophenyl)piperazinyl]ethanone 273.16 2.8 N/A N/A

*Estimated based on structural analogs.

Biological Activity

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 941263-73-6, is a synthetic organic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

Molecular Formula C16H17ClN2O5S\text{Molecular Formula }C_{16}H_{17}ClN_2O_5S

Molecular Weight

The molecular weight of this compound is approximately 332.80 g/mol .

IUPAC Name

The IUPAC name is 1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(piperazin-1-yl)ethanone .

Antimicrobial Activity

Research has indicated that sulfonyl piperazines exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of related compounds demonstrated that certain piperazine derivatives showed promising activity against various bacterial strains. Specifically, compounds with similar structural motifs to this compound have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives containing piperazine rings have been assessed for their cytotoxic effects on human cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Activity

A notable study investigated a series of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The most active compound led to a marked increase in apoptosis rates, suggesting a potential therapeutic application in oncology .

The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. For instance, the piperazine moiety may facilitate binding to acetylcholinesterase, leading to inhibition and subsequent biological effects . Additionally, the presence of chloro and methoxy substituents on the benzenesulfonyl group may influence the compound's reactivity and interaction with biological targets.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-y]ethan-1-oneModerateSignificantEnzyme inhibition, apoptosis induction
1-(4-Chlorobenzenesulfonyl)-piperazineHighModerateEnzyme inhibition
1-(4-Methoxybenzenesulfonyl)-piperazineLowHighReceptor modulation

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